Pyrimethamine Biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimethamine Biotin is a biotin derivative of pyrimethamine, a potent inhibitor of Mdr-1 (P-glycoprotein). Pyrimethamine is an antiparasitic drug used in the prevention and treatment of toxoplasmosis and malaria . The combination of these two compounds enhances the effectiveness of pyrimethamine by preventing the efflux of active compounds from the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimethamine typically begins with p-chlorophenylacetonitrile, which undergoes a condensation reaction with ethyl propionate ester. The product of this reaction then reacts with diazomethane to form an enol ether, which subsequently reacts with free guanidine in a second condensation reaction . The biotin derivative is then synthesized by conjugating biotin to pyrimethamine through a suitable linker.
Industrial Production Methods
Industrial production of pyrimethamine involves large-scale chemical synthesis using the aforementioned synthetic routes. The production of biotin, on the other hand, can be achieved through chemical synthesis or microbial fermentation. Microbial production offers an environmentally sustainable alternative with promising prospects .
Chemical Reactions Analysis
Types of Reactions
Pyrimethamine Biotin undergoes various chemical reactions, including:
Oxidation: Pyrimethamine can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert pyrimethamine to its amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring of pyrimethamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyrimethamine N-oxide.
Reduction: Pyrimethamine amine derivatives.
Substitution: Various substituted pyrimethamine derivatives.
Scientific Research Applications
Pyrimethamine Biotin has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of Mdr-1 (P-glycoprotein) and its effects on drug resistance.
Biology: Employed in the study of cellular transport mechanisms and the role of biotin in metabolic processes.
Industry: Applied in the production of biotin-enriched supplements and pharmaceuticals.
Mechanism of Action
Pyrimethamine inhibits the dihydrofolate reductase of plasmodia, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This leads to the failure of nuclear division at the time of schizont formation in erythrocytes and liver. The action of pyrimethamine against Toxoplasma gondii is greatly enhanced when used in conjunction with sulfonamides . Biotin, as a coenzyme, plays a role in protein synthesis, including the production of keratin .
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: Another dihydrofolate reductase inhibitor used in combination with sulfamethoxazole for the treatment of bacterial infections.
Methotrexate: A folic acid antagonist used in the treatment of cancer and autoimmune diseases.
Sulfadoxine: Often used in combination with pyrimethamine for the treatment of malaria.
Uniqueness
Pyrimethamine Biotin is unique due to its dual functionality. It combines the antiparasitic properties of pyrimethamine with the metabolic benefits of biotin, enhancing its effectiveness in inhibiting Mdr-1 (P-glycoprotein) and preventing drug resistance .
Properties
Molecular Formula |
C26H37N7O3S |
---|---|
Molecular Weight |
527.7 g/mol |
IUPAC Name |
N-[4-[4-(2,4-diamino-6-ethylpyrimidin-5-yl)phenoxy]butyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C26H37N7O3S/c1-2-18-22(24(27)33-25(28)30-18)16-9-11-17(12-10-16)36-14-6-5-13-29-21(34)8-4-3-7-20-23-19(15-37-20)31-26(35)32-23/h9-12,19-20,23H,2-8,13-15H2,1H3,(H,29,34)(H2,31,32,35)(H4,27,28,30,33) |
InChI Key |
BFKUOZXULQKXMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)OCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.